(E)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34. The purity is usually 95%.
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Biological Activity
(E)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide, a compound featuring an imidazole ring and a thiophene moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and possible therapeutic applications based on recent research findings.
Chemical Structure
The compound can be described by the following structural formula:
Antinociceptive Properties
Recent studies have investigated the antinociceptive effects of related compounds, particularly derivatives like DM497 and DM490, which share structural similarities with this compound. These compounds were tested in mouse models for their ability to alleviate neuropathic pain induced by oxaliplatin. The results indicated significant pain-relieving properties, attributed to their interaction with nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels, suggesting a potential mechanism of action for the parent compound as well .
Antioxidant Activity
The antioxidant properties of related acrylamide compounds have been assessed, revealing that certain derivatives exhibit notable radical scavenging activity. For instance, a pyrimidine derivative showed an IC50 value of 10.7 μM against lipoxygenase, indicating promising antioxidant capabilities that could be relevant to this compound based on structural analogies .
The mechanism of action for this class of compounds appears to involve modulation of key biological pathways through receptor binding. The interaction with nAChRs and inhibition of calcium channels has been proposed as a significant pathway for mediating antinociceptive effects. This suggests that this compound may exert similar effects by influencing neurotransmitter release and neuronal excitability .
Research Findings
Study | Findings | Methodology |
---|---|---|
Study 1 | Antinociceptive effects observed in DM497 and DM490 | Mouse model of oxaliplatin-induced pain |
Study 2 | High antioxidant activity in pyrimidine derivatives | Radical scavenging assays |
Study 3 | Interaction with nAChRs and calcium channels suggested as mechanism | Electrophysiological techniques |
Case Studies
A notable case study involved the evaluation of DM490 and DM497 in a controlled environment where their pharmacological profiles were characterized against established models of pain and inflammation. The compounds demonstrated significant efficacy in reducing pain responses, supporting the hypothesis that this compound could possess similar therapeutic potential .
Properties
IUPAC Name |
(E)-N-[2-(2-methylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-11-14-6-8-16(11)9-7-15-13(17)5-4-12-3-2-10-18-12/h2-6,8,10H,7,9H2,1H3,(H,15,17)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHFNXUDZISMCT-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CCNC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.